1-(4-bromobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzyl compounds to introduce the bromophenyl group. This is followed by the formation of the benzothiazole ring through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzothiazole derivative with a dihydropyridine carboxamide precursor under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H16BrN3O2S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16BrN3O2S/c1-13-4-2-6-17-18(13)23-21(28-17)24-19(26)16-5-3-11-25(20(16)27)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,23,24,26) |
InChI Key |
VLLSITZLUOGMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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